molecular formula C13H13N3S B6631704 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile

4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile

Cat. No. B6631704
M. Wt: 243.33 g/mol
InChI Key: IIJSEMSLHGDDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile, also known as TBN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. TBN is a small molecule that belongs to the class of benzamides and has a thiazole ring attached to it.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has also been found to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic effects in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in lab experiments is its low solubility in water, which may require the use of organic solvents and affect its bioavailability.

Future Directions

Future research on 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile could focus on its potential applications in the treatment of various types of cancer and inflammatory diseases. Further studies could also investigate the mechanism of action of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile and its effects on other cellular processes. Additionally, the synthesis of analogs of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile could be explored to optimize its activity and selectivity towards target enzymes. Finally, the development of new drug delivery systems could improve the bioavailability and efficacy of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in vivo.

Synthesis Methods

The synthesis of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile involves the reaction between 2-(1,3-thiazol-2-yl)propylamine and 4-chlorobenzonitrile in the presence of a base. The reaction proceeds via nucleophilic substitution and results in the formation of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile. This synthesis method has been optimized and can be carried out on a large scale to produce 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in high yields.

Scientific Research Applications

4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has been studied extensively for its potential applications in drug development. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.

properties

IUPAC Name

4-[2-(1,3-thiazol-2-yl)propylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-10(13-15-6-7-17-13)9-16-12-4-2-11(8-14)3-5-12/h2-7,10,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJSEMSLHGDDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)C#N)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile

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